1-(3-Chlorophenyl)biguanide hydrochloride 1-(3-Chlorophenyl)biguanide hydrochloride 1-(3-Chlorophenyl)biguanide (m-CPBG) is an agonist of the serotonin (5-HT) receptor subtype 5-HT3.1 It selectively binds 5-HT3 over 5-HT1A and 5-HT2 receptors (Kis = 0.002, 10, and 10 µM, respectively) but also binds to high and low affinity sites on the dopamine transporter (DAT; IC50s = 0.4 and 34.8 µM, respectively, in rat caudate putamen synaptosomal membranes). m-CPBG induces depolarization of isolated rat vagus nerve and stimulates inositol phosphate formation in rat frontocingulate cortical slices (EC50s = 0.05 and 4.2 µM, respectively). It induces bradycardia, an effect that can be reversed by the 5-HT3 receptor antagonist ondansetron, in anaesthetized cats (ED50 = 20.3 nmol/kg).

Brand Name: Vulcanchem
CAS No.: 2113-05-5
VCID: VC21088095
InChI: InChI=1S/C8H10ClN5.ClH/c9-5-2-1-3-6(4-5)13-8(12)14-7(10)11;/h1-4H,(H6,10,11,12,13,14);1H
SMILES: C1=CC(=CC(=C1)Cl)N=C(N)N=C(N)N.Cl
Molecular Formula: C8H11Cl2N5
Molecular Weight: 248.11 g/mol

1-(3-Chlorophenyl)biguanide hydrochloride

CAS No.: 2113-05-5

Cat. No.: VC21088095

Molecular Formula: C8H11Cl2N5

Molecular Weight: 248.11 g/mol

* For research use only. Not for human or veterinary use.

1-(3-Chlorophenyl)biguanide hydrochloride - 2113-05-5

Specification

Description 1-(3-Chlorophenyl)biguanide (m-CPBG) is an agonist of the serotonin (5-HT) receptor subtype 5-HT3.1 It selectively binds 5-HT3 over 5-HT1A and 5-HT2 receptors (Kis = 0.002, 10, and 10 µM, respectively) but also binds to high and low affinity sites on the dopamine transporter (DAT; IC50s = 0.4 and 34.8 µM, respectively, in rat caudate putamen synaptosomal membranes). m-CPBG induces depolarization of isolated rat vagus nerve and stimulates inositol phosphate formation in rat frontocingulate cortical slices (EC50s = 0.05 and 4.2 µM, respectively). It induces bradycardia, an effect that can be reversed by the 5-HT3 receptor antagonist ondansetron, in anaesthetized cats (ED50 = 20.3 nmol/kg).

CAS No. 2113-05-5
Molecular Formula C8H11Cl2N5
Molecular Weight 248.11 g/mol
IUPAC Name 2-(3-chlorophenyl)-1-(diaminomethylidene)guanidine;hydrochloride
Standard InChI InChI=1S/C8H10ClN5.ClH/c9-5-2-1-3-6(4-5)13-8(12)14-7(10)11;/h1-4H,(H6,10,11,12,13,14);1H
Standard InChI Key FOWAIJYHRWFTHR-UHFFFAOYSA-N
Isomeric SMILES C1=CC(=CC(=C1)Cl)N=C(N)/N=C(\[NH3+])/N.[Cl-]
SMILES C1=CC(=CC(=C1)Cl)N=C(N)N=C(N)N.Cl
Canonical SMILES C1=CC(=CC(=C1)Cl)N=C(N)N=C(N)N.Cl

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